molecular formula C14H26O B12708535 4-tetradecenal, Z CAS No. 115018-49-0

4-tetradecenal, Z

Cat. No.: B12708535
CAS No.: 115018-49-0
M. Wt: 210.36 g/mol
InChI Key: MRSXTPSFUFLUIT-KHPPLWFESA-N
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Description

Significance within Natural Product Chemistry and Semiochemicals

(Z)-4-tetradecenal belongs to a family of compounds that are of great importance in natural product chemistry. These molecules, often derived from fatty acids, are prime examples of semiochemicals—chemicals that convey information between organisms. researchgate.net Pheromones, a type of semiochemical, are used for intraspecific communication and can influence behaviors such as mating, aggregation, and alarm responses.

While specific research into the ecological role of (Z)-4-tetradecenal is not extensively detailed in current literature, the significance of its structural analogs is well-established. For instance, a closely related isomer, (Z)-9-tetradecenal, has been identified as a component in the female sex pheromone blend of the moth Helicoverpa armigera, where it plays a crucial role in attracting males over both short and long distances. researchgate.net The discovery of such compounds in nature underscores their importance as products of secondary metabolism, evolved to perform highly specific signaling functions.

Overview of Aldehydic Pheromones and Related Unsaturated Aliphatics

Aldehydes are a prominent class of compounds used as pheromones across a wide variety of insect species. These volatile molecules are effective for airborne signaling due to their chemical structure. The family of unsaturated aliphatic aldehydes, to which (Z)-4-tetradecenal belongs, includes some of the most studied insect sex pheromones.

Most moth (Lepidoptera) pheromones are unsaturated long-chain aldehydes, alcohols, or acetates. researchgate.net The specificity of these chemical signals is often determined by a precise blend of multiple components, the position and geometry (Z or E) of the double bonds, and the chain length. researchgate.net For example, the tobacco budworm (Heliothis virescens) utilizes a blend that includes (Z)-11-hexadecenal and (Z)-9-tetradecenal. evitachem.com In a different insect order, the fruit fly Drosophila melanogaster uses (Z)-4-undecenal, a shorter-chain aldehyde, as a female-produced volatile pheromone that mediates upwind flight attraction. nih.gov This highlights the widespread use of this class of molecules in insect communication.

Table 2: Comparison of (Z)-4-Tetradecenal with Related Aldehydic Pheromones

CompoundFormulaKnown RoleExample Species
(Z)-4-Tetradecenal C₁₄H₂₆ONot specified in literatureN/A
(Z)-9-TetradecenalC₁₄H₂₆OSex pheromone componentHelicoverpa armigera researchgate.net
(Z)-11-HexadecenalC₁₆H₃₀OMajor sex pheromone componentHelicoverpa zea oup.com
(Z)-4-UndecenalC₁₁H₂₀OFemale sex pheromoneDrosophila melanogaster nih.gov

Research Landscape and Emerging Areas for (Z)-4-Tetradecenal

The current research landscape for aldehydic semiochemicals is vibrant, with a strong focus on identifying the components of pheromone blends, understanding the neuroethology of insect olfaction, and applying this knowledge to pest management. researchgate.netnih.gov Techniques combining gas chromatography with electroantennogram detection (GC-EAD) are instrumental in identifying the specific compounds in an insect's pheromone gland that elicit a response in the antennae of a receiving individual. researchgate.net

While many tetradecenal isomers have been identified and studied, (Z)-4-tetradecenal remains less characterized in a biological context. Its structural similarity to known, potent pheromones suggests it could have an undiscovered role in chemical communication. Future research may focus on screening for this compound in the pheromone glands of unstudied insect species or investigating its potential synergistic or antagonistic effects when combined with known pheromone blends. The study of how insects synthesize these specific isomers and the evolution of their corresponding olfactory receptors also remain active and important areas of investigation. thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115018-49-0

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(Z)-tetradec-4-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10-

InChI Key

MRSXTPSFUFLUIT-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCC=O

Canonical SMILES

CCCCCCCCCC=CCCC=O

Origin of Product

United States

Biosynthesis and Natural Occurrence of Z 4 Tetradecenal and Analogous Z Tetradecenals

Elucidation of Biosynthetic Pathways in Biological Systems

The creation of Z-tetradecenals in biological systems is a multi-step process that begins with common fatty acid precursors and is completed through the specific actions of desaturase and modification enzymes.

Fatty Acid Precursors and Chain Elongation/Shortening Mechanisms

The carbon backbones of Z-tetradecenals are derived from common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). nih.govwikipedia.org These precursors, synthesized via the fatty acid synthase (FAS) pathway, can undergo chain-shortening through β-oxidation to achieve the required 14-carbon chain length. researchgate.netnih.gov

For instance, the biosynthesis of (Z)-9-tetradecenal in the moth Heliothis virescens utilizes hexadecanoic acid (palmitic acid) as the initial substrate. researchgate.net This C16 fatty acid undergoes one cycle of chain-shortening to produce the C14 backbone necessary for the final pheromone component. researchgate.net This demonstrates that the final chain length of the aldehyde is determined by a controlled degradation of a longer-chain fatty acid precursor.

Desaturase Enzyme Activities (e.g., ∆9, ∆11 desaturases and their relevance to Z-Tetradecenals)

A critical step in the biosynthesis is the introduction of a double bond in the Z (cis) configuration at a specific position along the fatty acid chain. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases. wikipedia.org The position of the double bond is dictated by the specific desaturase enzyme involved.

∆11-Desaturase: In many moth species, a ∆11-desaturase is responsible for creating the double bond. In both Heliothis virescens and Helicoverpa zea, this enzyme acts on palmitic acid (C16) to form (Z)-11-hexadecenoic acid. This intermediate is then chain-shortened to produce the precursor for (Z)-9-tetradecenal. researchgate.net This indicates that the ∆11-desaturase is the key enzyme defining the double bond position in the final C14 aldehyde for these species. researchgate.net

∆9-Desaturase: The ∆9-desaturase is another crucial enzyme in pheromone biosynthesis. In the moth Spodoptera littoralis, a ∆9-desaturase is involved in converting (E)-11-tetradecenoic acid into the conjugated diene (Z,E)-9,11-tetradecadienoic acid, a pheromone component. nih.govnih.gov This highlights the role of desaturases in creating specific unsaturation patterns required for biological activity.

The stereospecificity of these enzymes is paramount, as they selectively remove hydrogen atoms to form the Z configuration, which is essential for the molecule's function as a pheromone.

Functional Group Modification Enzymes (Aldehyde Formation)

The final step in the biosynthetic pathway is the conversion of the fatty acid derivative into an aldehyde. This functional group modification typically involves a two-step process:

Reduction to Alcohol: The carboxyl group of the unsaturated fatty acid (often as a fatty acyl-CoA ester) is reduced to a primary alcohol.

Oxidation to Aldehyde: The resulting fatty alcohol is then oxidized to form the final aldehyde product. google.com

This terminal modification is crucial as the aldehyde functional group is a key feature for the molecule's interaction with pheromone receptors in insects. benchchem.com

Identification in Biological Extracts and Species Specificity

(Z)-Tetradecenals have been identified in a variety of organisms, where they play specific biological roles. Their presence is particularly well-documented in insect pheromone glands and certain plant tissues.

Presence in Insect Pheromone Glands

Unsaturated aldehydes are vital components of the sex pheromone blends of numerous insect species, especially within the order Lepidoptera (moths and butterflies). The specific isomer and its proportion in the blend ensure species-specific communication, attracting mates while preventing inter-species hybridization. trustwe.comusp.br

CompoundInsect SpeciesCommon Name
(Z)-7-Tetradecenal Trichoplusia ni jaydevchemicals.comCabbage Looper
Holcocerus hippophaecolus jaydevchemicals.comSandthorn Carpenterworm
Prays oleae herts.ac.ukOlive Moth
(Z)-9-Tetradecenal Helicoverpa armigera benchchem.comeuropa.euCotton Bollworm
Heliothis virescens researchgate.netusp.brTobacco Budworm
Spodoptera exigua jaydevchemicals.comBeet Armyworm
(Z)-11-Tetradecenal Choristoneura fumiferana annualreviews.orgEastern Spruce Budworm

Occurrence in Plant Metabolomes (e.g., Anacyclus pyrethrum, Cyamopsis tetragonoloba)

Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of these compounds in specific plant tissues.

CompoundPlant SpeciesFamilyPart Analyzed
(Z)-7-Tetradecenal Anacyclus pyrethrum ijbpas.comijper.orgnih.govAsteraceaeRoot
(Z)-7-Tetradecenal Cyamopsis tetragonoloba ijpsr.comijpsr.comresearchgate.netFabaceaeFruit

Microbial Biotransformation and Fermentation Products (e.g., Bacillus subtilis)

The bacterium Bacillus subtilis is a versatile microbial factory known for its capacity to produce a wide array of secondary metabolites through fermentation and biotransformation processes. frontiersin.org While extensive research has focused on its production of antibiotics and enzymes, its role in synthesizing specific long-chain aliphatic aldehydes, such as (Z)-4-tetradecenal and its isomers, is an area of growing interest. These compounds are often products of the microbial metabolism of lipids and fatty acids present in the fermentation substrate. frontiersin.org

Research Findings on Analogous Z-Tetradecenals

Direct and focused studies on the biosynthesis of (Z)-4-tetradecenal by Bacillus subtilis are limited in publicly available research. However, metabolomic analyses of various B. subtilis fermentation products have confirmed the presence of its isomers, specifically (Z)-8-tetradecenal and (Z)-9-tetradecenal. These findings strongly suggest that the fundamental enzymatic machinery required for the production of unsaturated 14-carbon aldehydes exists within this species.

A 2022 study performing a metabolomics analysis of soymilk fermented by Bacillus subtilis strain BSNK-5 identified (Z)-8-tetradecenal as one of the main differential metabolites after seven days of fermentation. researchgate.net This research highlighted the capability of B. subtilis to modify substrates rich in fatty acids, like soymilk, to produce a diverse range of compounds. researchgate.net The degradation of lipids and amino acids during fermentation was noted as a key factor influencing the nutritional and flavor properties of the final product. researchgate.net

In another investigation, (Z)-9-tetradecenal was detected as a volatile compound produced by Bacillus subtilis nrch123 during the solid-state fermentation of sugar beet pulp fortified with lysine (B10760008) and yeast extract. ekb.eg Although it was a minor component (0.03% of the total area in GC-MS analysis), its presence is significant as it confirms the biotransformation capacity of this strain to produce C14 unsaturated aldehydes. ekb.eg

These discoveries are significant as they establish that different strains of Bacillus subtilis, when grown on varied substrates, can produce analogous Z-tetradecenals. The formation of these aldehydes is likely derived from the abundant fatty acids within the fermentation media through pathways involving fatty acid desaturation and subsequent reduction of the carboxylic acid functional group. frontiersin.org

Data from Fermentation Studies

The following tables summarize the key findings from studies where analogous Z-tetradecenals were identified as products of Bacillus subtilis fermentation.

Table 1: Identification of (Z)-8-Tetradecenal in Fermented Soymilk

ParameterDetails
Microorganism Bacillus subtilis BSNK-5
Fermentation Substrate Soymilk
Detected Compound (Z)-8-Tetradecenal
Analytical Method Ultra-High-Performance Liquid Chromatography-Triple-Time-of-Flight Mass Spectrometry (UHPLC-Triple-TOF-MS)
Key Finding (Z)-8-tetradecenal was identified as a principal differential metabolite in a metabolomics analysis of soymilk fermented for 7 days. researchgate.net

Table 2: Identification of (Z)-9-Tetradecenal in Solid-State Fermentation

ParameterDetails
Microorganism Bacillus subtilis nrch123
Fermentation Substrate Sugar beet pulp fortified with L-Lysine and Yeast extract
Detected Compound (Z)-9-Tetradecenal
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)
Key Finding (Z)-9-tetradecenal was detected as a minor volatile compound (0.03% relative area) in the fermented substrate extract. ekb.eg

The biosynthesis of these long-chain aldehydes in Bacillus subtilis is understood to originate from the fatty acid synthesis (FAS) pathway. frontiersin.org Intermediates from fatty acid biosynthesis or their β-oxidation can serve as precursors. frontiersin.org These precursors are then transformed into aldehydes through the reduction of their carboxyl group, a reaction catalyzed by specific reductase enzymes. frontiersin.orgresearchgate.net The position of the double bond in the final aldehyde product is determined by the action of desaturase enzymes on the saturated fatty acid precursor. While the precise enzymes responsible for the final reduction step to form tetradecenals in B. subtilis have not been fully characterized, the existence of these products in fermentation broths confirms the bacterium's inherent capability for such biotransformations.

Synthetic Methodologies for Z 4 Tetradecenal and Stereoisomers

Stereoselective Synthesis Strategies

Wittig Reaction Applications for Z-Isomer Control

The Wittig reaction is a cornerstone in the synthesis of alkenes, offering a reliable method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is highly dependent on the nature of the phosphonium (B103445) ylide used. Non-stabilized ylides, typically those with alkyl substituents, predominantly form the Z-alkene. organic-chemistry.org This selectivity is attributed to a kinetically controlled reaction pathway that proceeds through an early, four-centered transition state, which minimizes steric interactions. harvard.edu

In the context of (Z)-4-tetradecenal synthesis, a common approach involves the reaction of a non-stabilized phosphonium ylide with an appropriate aldehyde. vulcanchem.com For instance, the reaction of tetradecyl triphenylphosphonium ylide with an aldehyde can be employed to introduce the Z-configured double bond at the C4-C5 position. vulcanchem.com The use of salt-free conditions is often crucial for maximizing Z-selectivity, as the presence of lithium salts can lead to the formation of a betaine (B1666868) intermediate, which may erode the stereoselectivity. organic-chemistry.orgharvard.edu

Alkyne Reduction Methods

The partial reduction of alkynes is a powerful and widely used method for the stereoselective synthesis of alkenes.

Lindlar Reduction: The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline, is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes. wikipedia.orglibretexts.orglibretexts.orgpearson.commasterorganicchemistry.com The catalyst's reduced activity prevents over-reduction to the corresponding alkane, making it highly effective for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a precursor to (Z)-4-tetradecenal, the reduction of an appropriate 4-tetradecyn-1-ol derivative using a Lindlar catalyst would yield the desired (Z)-alkenol, which can then be oxidized to the target aldehyde. libretexts.orgpearson.commasterorganicchemistry.com The stereospecificity of the Lindlar catalyst arises from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. wikipedia.orgpearson.com

Activated Zn-Cu Systems: An alternative to catalytic hydrogenation for alkyne reduction involves the use of dissolving metal reductions. While sodium in liquid ammonia (B1221849) typically yields trans-alkenes, specific conditions can be tailored for cis-alkene formation.

Orthoester Claisen Rearrangement and Ireland-Claisen Rearrangement

Sigmatropic rearrangements, particularly the Claisen rearrangement and its variants, are powerful tools for the stereoselective formation of carbon-carbon bonds and the synthesis of unsaturated carbonyl compounds.

Orthoester Claisen Rearrangement (Johnson-Claisen Rearrangement): This rearrangement involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. wikipedia.orglibretexts.orgbioinfopublication.orgbyjus.com The reaction proceeds through a libretexts.orglibretexts.org-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal, typically via a chair-like transition state, to produce a γ,δ-unsaturated ester. wikipedia.orgbioinfopublication.org While this method can be effective, it sometimes requires high temperatures and may not always be highly stereospecific, potentially yielding mixtures of diastereomers. libretexts.orgbioinfopublication.org For the synthesis of a (Z)-4-tetradecenal precursor, a (Z)-allylic alcohol would be the required starting material.

Ireland-Claisen Rearrangement: This variation of the Claisen rearrangement offers a milder and often more stereoselective alternative. wikipedia.orglibretexts.orgbyjus.comnih.govwikipedia.orgorganic-chemistry.orgnumberanalytics.comrsc.org It involves the reaction of an allylic ester with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene acetal. wikipedia.orglibretexts.orgorganic-chemistry.org This intermediate undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement, often at or below room temperature. wikipedia.orglibretexts.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, which in turn dictates the stereochemical outcome of the rearranged product. wikipedia.orgnih.govorganic-chemistry.org For instance, the use of different solvent systems can influence the formation of either the E- or Z-silyl ketene acetal, leading to the preferential formation of syn or anti products, respectively. wikipedia.orglibretexts.org A practical multigram-scale synthesis of (E)-4-tetradecenal has been reported utilizing an Ireland-Claisen rearrangement as a key step. nih.gov A similar strategy could be adapted to favor the Z-isomer.

Practical Scale-Up and Process Optimization in Organic Synthesis

The transition from laboratory-scale synthesis to practical, larger-scale production of (Z)-4-tetradecenal presents several challenges. For instance, a multigram-scale synthesis of the related (E)-4-tetradecenal highlighted the need to prepare large quantities of the aldehyde precursor. nih.gov The chosen synthetic route must be robust, cost-effective, and safe.

Process optimization often involves:

Catalyst Selection and Loading: For methods like Lindlar reduction, optimizing the catalyst-to-substrate ratio is crucial for efficiency and to prevent over-reduction.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to maximize yield and selectivity while ensuring safety. For example, some rearrangements require high temperatures, which can be challenging to manage on a large scale. libretexts.org

Solvent and Reagent Choice: The use of hazardous or expensive reagents and solvents, such as hexamethylphosphoramide (B148902) (HMPA), should be minimized or replaced with safer, more economical alternatives.

Purification Methods: Efficient purification techniques are necessary to isolate the desired product with high purity.

Biotechnological Production Routes for (Z)-Tetradecenals

Biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis for the production of aldehydes. Engineered microorganisms can be harnessed as "cell factories" to produce specific compounds.

Research has demonstrated the potential for producing unsaturated fatty aldehydes using engineered yeast cells. For example, the oleaginous yeast Yarrowia lipolytica has been metabolically engineered to produce pheromone components, including unsaturated fatty alcohols that are precursors to aldehydes. researchgate.net

Genetically Engineered Microorganisms (e.g., Yeast Systems)

The production of (Z)-4-tetradecenal in genetically engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, represents a promising and sustainable alternative to traditional chemical synthesis. This approach leverages the power of synthetic biology and metabolic engineering to program yeast cells into microbial factories capable of converting simple carbon sources into complex, high-value molecules. The core of this strategy involves the heterologous expression of specific enzymes that, in concert, construct the biosynthetic pathway leading to the target aldehyde.

The synthesis of (Z)-4-tetradecenal in yeast necessitates the introduction of a specialized fatty acid desaturase and a subsequent enzymatic step for the conversion of the fatty acid precursor to an aldehyde. A critical enzyme for producing the specific precursor for (Z)-4-tetradecenal is a Δ4-fatty acid desaturase (Δ4-FAD). While many desaturases are known, those with Δ4 specificity, particularly for C14 substrates, are less common. However, research has identified such enzymes in various organisms, demonstrating the feasibility of their use in engineered systems.

For instance, a study on bumblebees (Bombus species) successfully identified and characterized Δ4-FADs that exhibit unique and exclusive activity on 14-carbon fatty acyls. nih.gov When these enzymes were functionally expressed in a yeast system, they demonstrated their specific desaturating capability. nih.gov This discovery is pivotal as it provides a key genetic tool for directing the biosynthesis towards the required C14 backbone with the double bond at the correct position.

The general biosynthetic pathway engineered in yeast would commence with the native fatty acid pool of the microorganism. The key steps are as follows:

Introduction of a Δ4-Desaturase: A gene encoding a Δ4-fatty acid desaturase with high specificity for myristoyl-CoA (a C14 saturated fatty acyl-CoA) is introduced into the yeast genome. This enzyme catalyzes the formation of a double bond at the fourth carbon position of the fatty acid chain, yielding (Z)-4-tetradecenoyl-CoA. The heterologous expression of such desaturases, like those from the microalga Isochrysis sphaerica in Pichia pastoris, has been shown to be effective. nih.gov

Conversion to the Aldehyde: The resulting (Z)-4-tetradecenoyl-CoA must then be converted to (Z)-4-tetradecenal. This can be achieved through a two-step process involving a fatty acyl-CoA reductase (FAR) that first reduces the acyl-CoA to an alcohol, (Z)-4-tetradecenol, which is then oxidized to the final aldehyde product by an alcohol dehydrogenase. Alternatively, some FARs can directly produce the aldehyde. The final conversion of the alcohol to the aldehyde can be catalyzed by an alcohol oxidase. bac-lac.gc.ca

To enhance the production of (Z)-4-tetradecenal, further metabolic engineering strategies can be employed to optimize the host's metabolism. These can include:

Increasing the precursor pool of myristoyl-CoA.

Downregulating competing pathways that consume the C14 precursor.

Optimizing the expression levels of the heterologous enzymes.

The table below summarizes key research findings relevant to the heterologous expression of desaturases in yeast, which is a foundational step for producing unsaturated aldehydes like (Z)-4-tetradecenal.

Enzyme SourceHeterologous HostSubstrateKey FindingReference
Isochrysis sphaericaPichia pastorisDocosapentaenoic acid (DPA)The expressed Δ4-desaturase converted DPA to docosahexaenoic acid (DHA), demonstrating functional expression of a Δ4-desaturase in yeast. nih.gov
Euglena gracilisYeastDocosapentaenoic acid (DPA)The Δ4-desaturase from E. gracilis was functionally expressed in yeast and efficiently converted DPA to DHA. plos.org
Bumblebee (Bombus sp.)Yeast14-carbon fatty acylsIdentified Δ4-FADs with exclusive activity on C14 fatty acyls, crucial for specific precursor synthesis. nih.gov
Thraustochytrium sp.Saccharomyces cerevisiae22:5(n-3) and 22:4(n-6)The expressed Δ4-desaturase successfully introduced a double bond at the Δ4 position of the substrates. researchgate.net

These studies collectively demonstrate that the necessary enzymatic machinery for producing the specific precursor for (Z)-4-tetradecenal can be functionally expressed in yeast, paving the way for the complete biosynthesis of this valuable semiochemical in a controlled fermentation process.

Plant Biofactories for Semiochemical Production

The use of plants as biofactories for the production of semiochemicals, including insect pheromones like (Z)-4-tetradecenal, is an innovative and sustainable approach that is gaining significant research interest. This "molecular farming" strategy involves genetically modifying plants to produce these complex molecules in their tissues. The inherent biosynthetic capabilities of plants, particularly their robust fatty acid and lipid metabolism, make them excellent chassis for producing fatty acid-derived semiochemicals.

The production of (Z)-4-tetradecenal in a plant biofactory would follow a similar logic to that in microorganisms, requiring the introduction of the necessary biosynthetic genes. The key advantage of using plants is their ability to be grown at a large scale, potentially leading to cost-effective production. Furthermore, in some applications, the pheromone-producing plants themselves could be used directly in the field for pest control, acting as living dispensers.

The general strategy for engineering a plant to produce (Z)-4-tetradecenal would involve:

Gene Cassette Construction: A DNA construct containing the genes for a Δ4-fatty acid desaturase and a fatty acyl-CoA reductase would be assembled. These genes would be placed under the control of strong, tissue-specific promoters to ensure high levels of expression in the desired plant tissues, such as the leaves or seeds.

Plant Transformation: The gene cassette would be introduced into a suitable plant species using established transformation techniques, such as Agrobacterium-mediated transformation. Nicotiana benthamiana is a common model organism for transient expression and proof-of-concept studies due to its rapid growth and ease of transformation. pnas.org For stable production, oilseed crops like Camelina sativa are attractive candidates due to their high lipid content, which can serve as a rich pool of precursors.

Metabolic Engineering and Precursor Funneling: Similar to yeast, the plant's native metabolic pathways can be engineered to increase the flux towards the desired C14 precursor. This could involve upregulating the synthesis of myristic acid or downregulating competing pathways.

Research has already demonstrated the successful production of various insect pheromone components in plants. For instance, scientists have engineered Nicotiana benthamiana to produce precursors for moth pheromones. These studies have shown that the plants can not only synthesize the compounds but also release them into the atmosphere, which is crucial for applications in pest management strategies like mating disruption. The spontaneous oxidation of alkenes produced in plants to aldehydes has also been observed, suggesting a potential pathway for the final step in (Z)-4-tetradecenal synthesis. pnas.org

The table below provides an overview of relevant research in the field of plant-based semiochemical production.

Plant SpeciesTarget Compound(s)Key Research FindingReference
Nicotiana benthamiana(Z)-11-hexadecenol and other moth pheromone precursorsDemonstrated that genetically modified plants can produce and release volatile moth pheromone components. pnas.org
Camelina sativaPrecursors for moth pheromonesEngineered to produce pheromone precursors in its seed oil, offering a scalable production platform. pnas.org
Nicotiana benthamianaNonanal (B32974) (a C9 aldehyde)Showed that nonanal can be synthesized from a very-long-chain alkene intermediate, highlighting a pathway for aldehyde production in plants. pnas.org

These findings underscore the potential of using plant biofactories as a green and scalable platform for the production of (Z)-4-tetradecenal and other valuable semiochemicals. Further research will likely focus on optimizing yields, controlling the stereochemistry of the produced compounds, and developing strategies for their efficient extraction and purification or direct use in agricultural settings.

Ecological Dynamics and Environmental Fate of Z 4 Tetradecenal in Agroecosystems

Degradation Pathways in Environmental Compartments (Soil, Water)

Once released into the environment, (Z)-4-tetradecenal, like other straight-chain lepidopteran pheromones (SCLPs), is subject to several degradation processes that transform it into other chemical forms. oecd.org The primary mechanisms include oxidation, photodegradation, and biodegradation. These processes prevent the indefinite accumulation of the compound in the environment.

In both soil and water, SCLPs are readily transformed through the oxidation of the double bonds in their carbon chains and other forms of oxidative degradation. oecd.org The enzymes required for this type of degradation are widespread in nature. oecd.org Volatilization is also a significant factor in the dissipation of these compounds from soil and water surfaces. oecd.org

Studies on similar organic compounds highlight specific pathways:

Biodegradation: In soil, microbial activity is a key driver of degradation. Various bacteria and fungi can utilize organic compounds as a source of carbon. researchgate.net For instance, bacteria from genera such as Amycolatopsis, Sphingomonas, and Pseudomonas have been shown to degrade complex organic molecules, breaking them down into simpler, less active substances. researchgate.netpjoes.comnih.gov The degradation process often begins with hydrolysis and subsequent oxidation of the molecule. researchgate.net

Photodegradation: In surface waters, exposure to sunlight can be a significant degradation pathway. Ultraviolet (UV) radiation can break down chemical bonds in the pheromone molecule. oecd.orgpjoes.com The presence of other substances in the water, such as humic acids or pigments, can act as photosensitizers, accelerating the degradation process by forming reactive species like hydroxyl radicals. pjoes.com

The degradation of SCLPs is influenced by environmental conditions such as temperature, pH, moisture content, and the presence of organic matter and microbial populations. nih.govusda.gov

Persistence and Environmental Half-Life Studies

Persistence, often measured by environmental half-life (DT₅₀), indicates how long a substance remains in a specific environmental compartment. Straight-chain lepidopteran pheromones are generally considered to be non-persistent, dissipating rapidly in the environment. oecd.org This rapid dissipation is partly because persistence would be counterproductive for a chemical signal that relies on controlled release and detection. oecd.org

While specific half-life studies for (Z)-4-tetradecenal are not widely available, research on structurally analogous SCLPs provides valuable insight into its expected environmental persistence. A study on the environmental fate of (Z)-9-tetradecenal and (Z)-11-hexadecenal reported rapid dissipation in both soil and water. oecd.org The half-life for these compounds in water can range from 30 hours to seven days. regulations.gov

Table 1: Environmental Half-Life of Structurally Similar Lepidopteran Pheromones

This table presents data for compounds structurally similar to (Z)-4-tetradecenal to estimate its likely persistence.

Compound Environmental Compartment Temperature Half-Life (DT₅₀) Source
(Z)-9-Tetradecenal Soil 22°C 29 hours oecd.org
(Z)-9-Tetradecenal Water 24°C 30 hours oecd.org
(Z)-11-Hexadecenal Soil 22°C 50 hours oecd.org
(Z)-11-Hexadecenal Water 24°C 90 hours oecd.org
Gossyplure Soil 32°C 1 day oecd.org

Data sourced from a 1983 study by T.N. Shaver, as cited by the OECD. oecd.org

Environmental factors significantly affect persistence. For example, the degradation rate of fumigants like 1,3-dichloropropene (B49464) approximately doubles with every 10°C increase in temperature. usda.gov The presence of organic amendments in soil can also accelerate degradation, reducing the half-life of pesticides. usda.gov Given these factors, the persistence of (Z)-4-tetradecenal in agroecosystems is expected to be short.

Interactions with Non-Target Organisms in Ecological Contexts

A primary consideration for any agricultural input is its potential effect on non-target organisms. Due to their species-specific nature and low application rates, straight-chain lepidopteran pheromones are generally expected to have minimal adverse effects on non-target organisms, including mammals, birds, and beneficial insects like predators and parasites. epa.govoecd.orgpublications.gc.ca Regulatory agencies often conclude that these compounds pose a low risk to wildlife. epa.govepa.gov

The U.S. Environmental Protection Agency (EPA) has stated that adverse effects on non-target organisms are not expected because SCLPs are released in very small quantities and act on a select group of insects. epa.gov The mode of action is non-toxic; it disrupts mating behavior rather than causing direct mortality. epa.gov The level of the active ingredient in the environment is not expected to surpass the ambient levels that would be produced by the target pest population during an infestation. publications.gc.ca

However, ecotoxicity can be variable among different biopesticides and organisms. rivm.nl While one SCLP, (Z)-11-hexadecenal (virelure), was found to be practically nontoxic to terrestrial animals, it was determined to be highly toxic to the freshwater invertebrate Daphnia. epa.gov This highlights the importance of considering potential impacts on sensitive aquatic species. The use of controlled-release dispensers, such as solid matrix-impregnated ties, limits the transport of the pheromone and minimizes the potential exposure of non-target organisms. epa.gov

Residue Analysis and Environmental Monitoring Methodologies

To ensure compliance with regulations and understand the environmental distribution of agricultural chemicals, robust analytical methods for residue detection are essential. researchgate.netthermofisher.com The analysis of pheromone residues in environmental samples (soil, water) and on crops typically involves a multi-step process: sampling, extraction, clean-up, and instrumental analysis. researchgate.net

Due to the rapid dissipation and low application rates of SCLPs, residues in food are often undetectable. oecd.org For example, when lepidopteran pheromones were applied at rates up to 350 g ai/ha, no residues were found on fruit, with a detection limit of 2-5 µg/kg. oecd.org

Modern analytical techniques are highly sensitive and specific. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted approach for extracting pesticide residues from various matrices. thermofisher.comfstjournal.com.br This method typically involves an extraction with acetonitrile (B52724) followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments and sugars. thermofisher.com

For the final analysis, chromatography-based methods are standard.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and powerful technique for analyzing volatile and semi-volatile compounds like (Z)-4-tetradecenal. researchgate.netbenchchem.com It separates compounds based on their chemical properties and provides mass spectra for definitive identification. eurl-pesticides.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for a wide range of pesticides and is often used in multi-residue analysis. fstjournal.com.brpica-berlin.de

The validation of these methods follows strict guidelines, such as the EU SANTE criteria, to ensure accuracy, precision, and reproducibility, with recovery rates typically required to be within 70–120%. thermofisher.comfstjournal.com.br

Table 2: Common Methodologies for Pheromone and Pesticide Residue Analysis

Step Technique/Method Purpose Source
Extraction QuEChERS Efficiently extracts a broad range of pesticide residues from complex matrices like crops and soil. thermofisher.com, fstjournal.com.br
Clean-up Dispersive Solid-Phase Extraction (d-SPE) Removes interfering compounds (e.g., fats, pigments) from the extract to improve analytical accuracy. thermofisher.com
Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies volatile compounds. Provides structural information for confirmation. benchchem.com, researchgate.net
Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective method for quantifying a wide array of pesticide residues. pica-berlin.de, fstjournal.com.br
Specialized Analysis GC with Electroantennographic Detection (GC-EAD) A highly sensitive bioassay used in research to identify biologically active pheromone components. researchgate.net, cambridge.org

Environmental monitoring programs use these methods to survey for the presence of chemicals in various environmental compartments, including surface water, sediment, and air, to assess potential risks and ensure environmental safety. env.go.jpinl.gov

Advanced Analytical and Spectroscopic Characterization of Z 4 Tetradecenal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds such as (Z)-4-tetradecenal. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is volatilized and passed through a capillary column, where it separates from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time (RT), a characteristic value under specific analytical conditions. shimadzu.com

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Identification is achieved by matching the obtained mass spectrum and retention time with those of an authentic standard or by comparison with established spectral libraries like the National Institute of Standards and Technology (NIST) database. rjptonline.org

(Z)-4-Tetradecenal has been identified as a phyto-constituent in various plant extracts using GC-MS. For instance, its presence was confirmed in the chloroform (B151607) and ethyl acetate (B1210297) extracts of Huberantha senjiana leaves and in the methanolic extract of Artocarpus altilis. rjptonline.org The identification in these studies was based on comparing the mass spectra of the separated components with the NIST library data. rjptonline.org

Source MaterialExtraction SolventAnalytical MethodIdentification BasisReference
Huberantha senjiana (leaves)Chloroform, Ethyl AcetateGC-MSMass spectra matching with NIST 8 library rjptonline.org
Lagenaria siceraria (aerial parts)MethanolGC-MSMass spectra matching with Wiley Spectral library; RT: 16.659 min
Azadirachta indica (leaf)MethanolGC-MSComparison of RT and molecular masses with Wiley and NIST libraries

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used to identify which specific volatile compounds in a complex mixture are biologically active, particularly in the context of insect pheromones. The system splits the effluent from the gas chromatography column into two paths: one leads to a standard detector (like a Flame Ionization Detector or Mass Spectrometer), and the other flows over an excised insect antenna. plos.org

An electroantennogram (EAG) is recorded, which measures the change in electrical potential from the antenna. When a compound that can be detected by the antennal receptors passes over it, a depolarization occurs, generating a measurable signal. By simultaneously recording the chromatogram and the EAG, researchers can pinpoint exactly which peaks elicit a physiological response from the insect. plos.org

This technique is crucial in pheromone research for identifying minor but essential components of a blend that might otherwise be overlooked by chemical analysis alone. While direct GC-EAD studies focusing specifically on (Z)-4-tetradecenal are not extensively documented, the method is widely applied to its structural isomers, which are common moth pheromone components. For example, GC-EAD has been instrumental in identifying (Z)-7-tetradecenal, (Z)-9-tetradecenal, and (Z)-11-tetradecenal as key sex pheromone components in various moth species, including Prays sp., Helicoverpa armigera, and Choristoneura rosaceana. nih.govsakura.ne.jpcambridge.org In studies of Coryphodema tristis, male antennae showed significant electrophysiological responses to the related compound (Z)-9-tetradecenal. plos.org These findings highlight the utility of GC-EAD in determining the bioactivity of tetradecenal isomers, a process that would be directly applicable to profiling the activity of (Z)-4-tetradecenal.

CompoundSpecies StudiedRoleAnalytical FindingReference
(Z)-7-tetradecenalPrays sp. (citrus fruit moth)Major sex pheromone componentIdentified by GC-EAD and GC-MS analyses of gland extracts. sakura.ne.jp
(Z)-9-tetradecenalHelicoverpa armigeraSex pheromone componentGC-EAD analysis of female gland extracts confirmed antennal response. nih.gov
(Z)-11-tetradecenalChoristoneura rosaceanaPheromone componentGC-EAD used to investigate pheromone components from gland extracts. cambridge.org
(Z)-9-tetradecenalCoryphodema tristisPotential pheromone componentMale antennae showed superior electrophysiological sensitivity to this compound. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. core.ac.ukrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.uknih.gov

For (Z)-4-tetradecenal, ¹H NMR spectroscopy would provide key information. The aldehydic proton (-CHO) is highly deshielded and would appear as a characteristic signal far downfield, typically in the range of δ 9.5-10.0 ppm. oregonstate.edu The two vinylic protons on the C4=C5 double bond would resonate in the olefinic region (typically δ 5.0-6.5 ppm). nih.gov The coupling constant (J-coupling) between these vinylic protons is diagnostic for the double bond's geometry. A J-value in the range of 6-12 Hz is characteristic of a cis or (Z) configuration, whereas a larger value (11-18 Hz) would indicate a trans or (E) configuration. libretexts.org The remaining methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the alkyl chain would appear in the upfield region (δ 0.8-2.5 ppm). oregonstate.edu

¹³C NMR spectroscopy complements the ¹H NMR data. The aldehydic carbon would have a chemical shift around δ 200 ppm. The sp²-hybridized carbons of the double bond would appear between δ 100-150 ppm, while the sp³-hybridized carbons of the alkyl chain would resonate upfield (δ 10-40 ppm). libretexts.org The relative positions of the alkyl carbon signals adjacent to the double bond can also provide conformational clues supporting the (Z) stereochemistry. scribd.com Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HMBC) allow for the complete and unambiguous assignment of all protons and carbons, confirming the connectivity and stereochemistry of (Z)-4-tetradecenal. unesp.br

Chiral Analysis for Isomeric Purity Determination

The term "chiral analysis" typically refers to the separation and quantification of enantiomers, which are non-superimposable mirror-image stereoisomers that arise from a chiral center. (Z)-4-tetradecenal itself is an achiral molecule, as it does not possess any chiral centers. Therefore, it does not have an enantiomer.

However, the concept of isomeric purity is critically important for (Z)-4-tetradecenal, specifically concerning its geometric isomer, (E)-4-tetradecenal. Geometric isomers (or E/Z isomers) have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a double bond. mtc-usa.com In the context of biologically active molecules like pheromones, the biological response is often highly specific to one geometric isomer. The presence of even small amounts of the other isomer can be inactive or, in some cases, inhibitory to the biological response.

Therefore, determining the isomeric purity of a synthetic sample of (Z)-4-tetradecenal is crucial. High-resolution gas chromatography (GC) is the primary method used for this purpose. By selecting an appropriate capillary column with a specific stationary phase (e.g., polar phases like those containing cyanopropyl functionalities), it is possible to achieve separation between the (Z) and (E) isomers. researchgate.netgcms.cz The difference in their physical properties and interaction with the stationary phase allows them to elute at different retention times, enabling their quantification and the determination of the isomeric purity (e.g., >99% Z). rsc.org

Mass Spectrometry Techniques for Molecular Fingerprinting

Mass spectrometry (MS) provides a "molecular fingerprint" through the characteristic fragmentation pattern of a molecule upon ionization. chemguide.co.uk When (Z)-4-tetradecenal is analyzed by GC-MS using electron ionization (EI), it first forms a molecular ion (M⁺), which corresponds to its molecular weight (210.36 g/mol ). nih.gov The appearance of a peak at m/z 210 confirms the compound's mass.

This molecular ion is energetically unstable and undergoes fragmentation through predictable pathways, creating a unique pattern of smaller, charged ions. chemguide.co.uk For aliphatic aldehydes, common fragmentation patterns include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group. This can lead to the loss of a hydrogen atom (M-1, resulting in an m/z 209 peak) or the loss of the alkyl chain next to the carbonyl (a C₃H₅ fragment, resulting in an M-41 peak at m/z 169). miamioh.edu

McLafferty Rearrangement: A characteristic rearrangement for aldehydes and ketones with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule. For (Z)-4-tetradecenal, this would lead to a prominent fragment ion at m/z 44. miamioh.edu

Cleavage at the double bond: Fragmentation can also be initiated at the double bond, leading to a series of hydrocarbon fragments (e.g., clusters of peaks at m/z 41, 55, 69, 83, etc.) that are characteristic of long-chain alkenes. nist.gov

The mass spectrum of (Z)-4-tetradecenal, with its specific molecular ion and the relative intensities of these key fragment ions, serves as a definitive fingerprint for its identification, distinguishing it from other isomers and compounds. msu.edu

Characteristic Mass Spectrometry Data for Aliphatic Aldehydes like (Z)-4-Tetradecenal
Fragmentation ProcessResulting Ion / LossExpected m/zSignificance
Molecular Ion[M]⁺210Confirms molecular weight.
α-cleavage[M-H]⁺209Common loss of the aldehydic hydrogen.
McLafferty Rearrangement[C₂H₄O]⁺44Highly characteristic fragment for aldehydes with a γ-hydrogen.
β-cleavage[M-C₃H₅]⁺169Cleavage next to the carbonyl group.
Alkenyl fragments[C₄H₇]⁺, [C₅H₉]⁺ etc.55, 69, etc.Characteristic hydrocarbon fragments from the alkyl chain.

Computational Chemistry Approaches in Z 4 Tetradecenal Research

Molecular Modeling and Conformational Analysis of Unsaturated Aldehydes

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (Z)-4-tetradecenal and other unsaturated aldehydes. slideshare.net The flexibility of these molecules allows them to adopt various conformations, which can significantly influence their chemical and biological properties. slideshare.net

Systematic and stochastic methods are employed to explore the conformational space of these molecules. slideshare.net Systematic searches methodically alter torsion angles to generate a comprehensive set of conformations, though this can be computationally intensive. slideshare.net Stochastic methods, on the other hand, involve random structural transformations to sample the conformational landscape. slideshare.net Techniques like the Metropolis Monte Carlo method and molecular dynamics simulations, which are Boltzmann-based search methods, are also utilized to identify energetically favorable conformations. slideshare.net For instance, in the study of endomorphin-1, high-temperature molecular dynamics was used to generate diverse starting conformations. core.ac.uk

Table 1: Computational Methods in Conformational Analysis

Method CategorySpecific TechniqueDescription
Non-Boltzmann Search Systematic SearchSystematically varies all torsion angles to explore every possible conformation. slideshare.net
Stochastic MethodsInvolves random changes to the molecule's starting structure to find low-energy conformations. slideshare.net
Boltzmann Search Metropolis Monte CarloA stochastic method that generates conformations based on their Boltzmann probability. slideshare.net
Molecular DynamicsSimulates the movement of atoms over time to explore conformational space. slideshare.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of (Z)-4-tetradecenal. northwestern.edu These methods, rooted in quantum mechanics, solve the Schrödinger equation to determine the wavefunction and energy of the molecule's electrons. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method for studying unsaturated aldehydes. researchgate.netrsc.org Functionals like MPWB1K and M05-2X, in conjunction with basis sets such as 6-311++G(d,p), have been shown to provide excellent agreement with experimental data for reaction mechanisms and rate coefficients. researchgate.netrsc.org These calculations can model various reaction channels, including hydrogen abstraction and OH additions, which are relevant to the atmospheric chemistry of unsaturated aldehydes. researchgate.net

Quantum-chemical computations have also been employed to investigate the reactions of unsaturated aldehydes like propenal with hydrogen atoms under astrophysically relevant conditions, helping to understand reaction pathways and spectral assignments. aanda.org Furthermore, computational studies have explored the mechanisms of unimolecular elimination of α,β-unsaturated aldehydes, comparing one-step and two-step reaction channels. researchgate.net

The electronic structure of molecules can be further probed using methods that account for relativistic effects, which become more significant for heavier atoms but can also provide subtle corrections for lighter elements. researchgate.net Advanced software packages are available to perform these complex electronic structure calculations. arxiv.org

Table 2: Quantum Chemical Methods and Applications

Method/FunctionalBasis SetApplicationReference
MPWB1K, M05-2X6-311++G(d,p)Study of OH reactions with unsaturated aldehydes. researchgate.netrsc.org researchgate.netrsc.org
B3LYPcc-pVTZInvestigation of H-atom reactions with propenal and propanal. aanda.org aanda.org
DFT, MP2, MP3TZVP, Def2TZVPPrediction of molecular and electronic structure of novel compounds. nih.gov nih.gov
CAM-B3LYP-Study of electronic structure and chemical bonding in organogold clusters. rsc.org rsc.org

Ligand-Receptor Docking and Dynamics Simulations for Chemoreception Studies

To understand how (Z)-4-tetradecenal is detected by insect pheromone receptors, ligand-receptor docking and molecular dynamics (MD) simulations are invaluable tools. These computational techniques model the interaction between the pheromone (ligand) and its specific receptor protein.

Molecular docking algorithms predict the preferred binding orientation of a ligand to a receptor. nih.gov This process can be performed as a rigid body docking, where both molecules are kept fixed, or as a flexible docking, which allows for conformational changes in both the ligand and the receptor upon binding. unirioja.es Ensemble docking, which uses multiple conformations of the receptor, can further improve accuracy by accounting for protein flexibility. unirioja.es AutoDock Vina is a notable software that can perform multiple ligand dockings simultaneously. readthedocs.io

Following docking, MD simulations can provide a more detailed and dynamic view of the ligand-receptor complex. These simulations track the movements of atoms over time, allowing researchers to assess the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For example, docking studies on the glucagon-like peptide 1 receptor (GLP-1R) have helped to characterize the binding sites of allosteric modulators. mdpi.com Such computational strategies are directly applicable to studying the binding of (Z)-4-tetradecenal to its chemoreceptors. nih.gov

De Novo Design of Pheromone Analogs and Modulators

Computational chemistry plays a crucial role in the de novo design of novel molecules, including analogs and modulators of (Z)-4-tetradecenal. This approach aims to create new compounds with desired properties, such as enhanced binding affinity or altered biological activity.

In the context of pheromones, de novo design could be used to develop more potent attractants for pest control or antagonists that disrupt insect communication. The design process often involves iterative cycles of computational design, synthesis, and experimental testing to refine the properties of the new molecules. schrodinger.com The ability to design proteins with specific functions, such as binding to small molecules, opens up possibilities for creating novel biosensors or modulators for pheromone receptors. unina.it

Cheminformatics for Data Analysis and Predictive Modeling

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from data management to predictive modeling. unm.edu In the context of (Z)-4-tetradecenal research, cheminformatics is essential for analyzing large datasets of chemical structures and biological activities to build predictive models. ijsrmt.com

A core component of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. ijsrmt.com To build a QSAR model, molecular structures are first converted into a set of numerical descriptors that capture their physicochemical properties. nih.gov Machine learning algorithms are then used to identify the descriptors that are most predictive of the desired activity. researchgate.net

These predictive models can then be used to screen virtual libraries of compounds to identify new potential pheromone analogs or modulators, prioritizing them for synthesis and experimental testing. ijsrmt.com The quality and curation of the data used to train these models are critical for their predictive power and reliability. ijsrmt.com

Strategic Research Applications in Integrated Pest Management Ipm Using Z Tetradecenals

Monitoring Insect Populations with Pheromone-Baited Traps

Pheromone-baited traps are a cornerstone of modern IPM programs, allowing for the effective monitoring of pest populations. (Z)-4-tetradecenal, a component of the sex pheromone of various moth species, is utilized in lures to attract target insects to traps. This allows for early detection of pest presence, estimation of population density, and tracking of pest distribution.

For instance, in the management of the olive moth (Prays oleae), the female-produced sex pheromone, (Z)-7-tetradecenal, has been widely used for monitoring purposes since its discovery. mdpi.com Similarly, research on the pink grass worm (Tmetolophota atristriga) has focused on identifying its sex pheromone to develop lures for monitoring its spread and population levels. chemrxiv.org The identification of (Z)-9-tetradecenal as a key sex pheromone component in Helicoverpa armigera suggests its addition to lures could significantly improve trap sensitivity. nih.gov

The effectiveness of these traps can be influenced by the composition of the pheromone blend. Studies on the obliquebanded leafroller, Choristoneura rosaceana, found that the addition of (Z)-11-tetradecenal to a blend of two acetate (B1210297) components significantly increased moth catches in baited traps in certain regions. unl.edu This highlights the importance of optimizing pheromone blends for specific target species and geographical locations.

While highly effective, the use of pheromone traps can sometimes result in the capture of non-target species, known as bycatch. researchgate.net Research into the composition of pheromone lures and trap design is ongoing to minimize the impact on beneficial insects. researchgate.net

Mating Disruption as a Behavioral Control Tactic

Mating disruption is a proactive pest control strategy that involves permeating the atmosphere with synthetic pheromones to interfere with the chemical communication between male and female insects, thereby preventing mating. (Z)-tetradecenals are key components in many mating disruption formulations.

Studies have shown that the release of synthetic (Z)-7-tetradecenal in olive groves can lead to a significant decrease in male olive moth catches, demonstrating the potential for mating disruption in controlling this pest. mdpi.com In the case of the tobacco budworm (Heliothis virescens), (Z)-9-tetradecenal, when deployed in the field, has been shown to significantly reduce mating success and disrupt male courtship behavior. researchgate.net

The efficacy of mating disruption can be influenced by several factors, including the specific pheromone blend used, the release rate, and the density of dispensers. Research on the obliquebanded leafroller indicated that a two-component blend was effective in significantly reducing male moth catches in pheromone-treated orchards. unl.edu However, the addition of (Z)-11-tetradecenal did not further improve mating disruption in those trials. unl.edu

Mating disruption is considered an environmentally friendly pest control method as it is highly specific to the target pest and does not leave toxic residues. mdpi.com

Attract-and-Kill Strategies Development

The "attract-and-kill" strategy combines the luring power of pheromones with a killing agent, offering a targeted approach to pest reduction. This method involves attracting pests to a source that contains an insecticide, thereby eliminating them from the population.

(Z)-tetradecenals can play a crucial role as the attractant component in these systems. The development of attract-and-kill products often involves incorporating insect sex pheromones into a formulation with an insecticide. usda.gov For this technique to be successful, the synthetic attractant must be highly effective in luring the target insect to the formulation so that it makes contact with the control agent. usda.gov

Research has explored the use of various semiochemicals, including pheromones, in attract-and-kill tactics. google.com These strategies can be highly selective, especially when using species-specific sex pheromones, which minimizes the impact on non-target organisms. usda.gov The identification of compounds like (Z)-9-tetradecenal as a significant attractant for pests such as Helicoverpa armigera opens avenues for its inclusion in attract-and-kill formulations to enhance their efficacy. nih.gov

Push-Pull Systems Integration

Push-pull strategies are a form of companion cropping that involves using repellent "push" plants to drive pests away from the main crop and attractive "pull" plants to lure them into a trap crop. This ecological approach to pest management aims to reduce pest populations on the primary crop while conserving beneficial insects.

The chemical compounds involved in these interactions, known as semiochemicals, are key to the success of push-pull systems. europa.eu While direct research on the integration of (Z)-4-tetradecenal into push-pull systems is not extensively documented in the provided results, the principles of this strategy rely on the manipulation of insect behavior through chemical cues.

The identification of specific attractants and repellents allows for the creation of more targeted push-pull systems. europa.eu For instance, understanding the role of specific pheromone components in attracting a pest could inform the selection or genetic modification of "pull" plants to produce these attractants. The push-pull strategy often involves a complex interplay of various volatile compounds, and further research could explore the potential of incorporating the release of (Z)-tetradecenals from trap crops to enhance the "pull" effect on certain pest species.

Synergistic Effects of Pheromone Blends in Field Applications

The effectiveness of a pheromone lure is often dependent on the precise blend of its components. In many insect species, a combination of several compounds, including a major component and one or more minor components, is necessary to elicit a strong and specific behavioral response.

Research has shown that the addition of minor components can have a synergistic effect, significantly increasing the attractiveness of a pheromone blend. For the cossid moth Coryphodema tristis, while single pheromone compounds elicited electrophysiological responses, the behavioral attraction of males in the field was dependent on the synergistic effect of at least two compounds. plos.org Specifically, a combination of Z9-14:OAc and Z9-14:OH was necessary to catch a significant number of males. plos.org

In the case of Helicoverpa armigera, field trapping tests demonstrated that adding (Z)-9-tetradecenal to the standard two-component blend doubled the trap catch, indicating a strong synergistic effect. nih.gov This suggests that (Z)-9-tetradecenal is a crucial, and previously overlooked, component of this species' sex pheromone. nih.gov

Conversely, the addition of certain compounds may not always enhance attraction. In studies on the obliquebanded leafroller, the addition of (Z)-11-tetradecenal to a two-component acetate blend did not improve mating disruption. unl.edu This underscores the species-specific nature of pheromone communication and the importance of empirical testing to determine the optimal blend for a given target pest.

The table below summarizes the effects of different pheromone components on various insect species.

Insect SpeciesPheromone Component(s)Observed Effect
Helicoverpa armigera(Z)-9-tetradecenal added to standard blendDoubled trap catch in field tests. nih.gov
Coryphodema tristisCombination of Z9-14:OAc and Z9-14:OHNecessary for significant male attraction in field trials. plos.org
Choristoneura rosaceana(Z)-11-tetradecenal added to acetate blendDid not improve mating disruption. unl.edu
Heliothis virescens(Z)-9-tetradecenalSignificantly reduced mating success. researchgate.net

Genetic Manipulation of Chemosensory Receptors for Pest Control

A novel and forward-looking approach to pest management involves the genetic manipulation of the chemosensory receptors that insects use to detect pheromones. By altering these receptors, it may be possible to disrupt their ability to locate mates or hosts, offering a highly specific and potentially potent method of pest control.

Insects possess specialized olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs) tuned to particular pheromone components. nih.gov For example, in the moth Helicoverpa armigera, specific sensilla on the antennae respond to different components of the sex pheromone, including (Z)-11-hexadecenal and (Z)-9-tetradecenal. nih.gov

Research has identified ionotropic receptors (IRs) that are also involved in detecting pheromones. In the parasitoid wasp Microplitis mediator, the receptor MmIr64a2 detects (Z)-9-tetradecenal, a key component of the sex pheromone of its host, Helicoverpa armigera. mdpi.com

The gene encoding the odorant receptor co-receptor (Orco) is a critical component of the insect olfactory system. nih.gov Mutagenesis of the Orco gene in Helicoverpa armigera has been shown to cause severe olfactory defects, demonstrating the potential of targeting this gene for pest control. nih.gov By understanding the genetic basis of pheromone detection, it may be possible to develop strategies that interfere with this process at a molecular level, leading to new and innovative pest management solutions. researchgate.net

Future Research Directions and Translational Opportunities for Z 4 Tetradecenal

Exploration of Undiscovered Biological Roles and Mechanisms

While (Z)-4-tetradecenal is recognized for its role as a sex pheromone in various insect species, its full spectrum of biological activities remains largely unexplored. evitachem.com Future research should delve into potential, as-yet-undiscovered roles beyond chemical communication. For instance, some aldehydes are known to be involved in lipid biochemistry, acting as precursors for plasmalogens, which are crucial for membrane fluidity and cellular protection against oxidative stress. vulcanchem.com Investigating whether (Z)-4-tetradecenal or its metabolites play a similar role in certain organisms could reveal novel physiological functions.

Furthermore, the mechanism of action at the molecular level warrants deeper investigation. While it is understood that pheromones like (Z)-4-tetradecenal interact with specific olfactory receptors in insects, the precise binding modes and subsequent signal transduction cascades are not fully elucidated. smolecule.combenchchem.com Advanced techniques could be employed to identify and characterize the specific olfactory receptor neurons and associated signaling pathways involved in its perception. benchchem.com Studies on related compounds have shown that even minor pheromone components can significantly impact biological activity, suggesting that the interactions of (Z)-4-tetradecenal within a complex blend could be more intricate than currently understood. benchchem.com

Development of Novel Sustainable Synthesis Routes

The development of sustainable and cost-effective methods for synthesizing (Z)-4-tetradecenal is a critical area for future research. Traditional chemical synthesis often involves multiple steps and may utilize harsh reagents. benchchem.com Green chemistry principles offer a promising avenue for more environmentally friendly production. researchgate.netresearchgate.net This could involve the use of bio-sourced feedstocks, such as plant-derived fatty acids, and the development of catalytic processes that minimize waste and energy consumption. vulcanchem.com

Recent breakthroughs in Z-stereoretentive catalysis, for example, could be adapted for the synthesis of (Z)-4-tetradecenal, potentially offering a more direct and efficient route. vulcanchem.com Another approach is the use of biocatalysis, employing enzymes to carry out specific reaction steps with high selectivity and under mild conditions. nih.gov Exploring enzymatic pathways, such as those involving α-dioxygenases and fatty aldehyde dehydrogenases, could lead to novel biocatalytic methods for producing (Z)-4-tetradecenal and other valuable aldehydes. nih.gov The table below outlines potential sustainable synthesis strategies.

Synthesis StrategyDescriptionPotential Advantages
Green Catalysis Utilization of environmentally benign catalysts, such as organoautocatalysts, to avoid the use of heavy metals or harsh reagents. fau.euReduced environmental impact, lower costs, and milder reaction conditions.
Biocatalysis Employment of purified enzymes or whole-cell systems to perform specific chemical transformations. nih.govmdpi.comHigh specificity, mild reaction conditions, and the potential for one-pot cascade reactions.
Metabolic Engineering Modification of the metabolic pathways of microorganisms to produce the target compound from simple carbon sources. nih.govSustainable production from renewable feedstocks, potential for high yields, and continuous production processes.
Flow Chemistry Performing chemical reactions in a continuous flow system rather than in a batch reactor.Improved safety, better process control, and potential for higher efficiency and scalability.

Advanced Biotechnological Production System Optimization

The production of (Z)-4-tetradecenal through biotechnological means, particularly using engineered microorganisms, presents a significant opportunity for sustainable and scalable manufacturing. biorxiv.org Metabolic engineering of yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, has shown promise for the production of various high-value chemicals, including pheromones. nih.govbiorxiv.org Future research should focus on optimizing these microbial cell factories for enhanced (Z)-4-tetradecenal production.

This involves several key strategies. Firstly, the identification and overexpression of key enzymes in the biosynthetic pathway, such as desaturases and fatty acyl-CoA reductases, are crucial for increasing the metabolic flux towards the desired product. researchgate.net Secondly, minimizing competing metabolic pathways that divert precursors away from (Z)-4-tetradecenal synthesis can further boost yields. frontiersin.org Thirdly, balancing the expression levels of multiple genes within the engineered pathway is essential to avoid the accumulation of toxic intermediates and to ensure efficient conversion. frontiersin.org Computational models of metabolism can be instrumental in identifying optimal genetic modifications for strain improvement. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biosynthesis, regulation, and perception of (Z)-4-tetradecenal can be achieved through the integration of multiple "omics" datasets. Genomics can provide the foundational knowledge of the genes involved in the pheromone production pathway. Transcriptomics can reveal how the expression of these genes is regulated under different physiological conditions or in response to environmental cues. Proteomics can identify the specific enzymes and other proteins that are actively involved in the synthesis and transport of the pheromone. Finally, metabolomics can provide a snapshot of the small molecules, including (Z)-4-tetradecenal and its precursors, present in the organism.

By integrating these different layers of biological information, researchers can build comprehensive models of the entire system. This can lead to the identification of novel genes and regulatory networks involved in pheromone biology. For instance, multi-omics approaches can help to uncover the genetic basis for variations in pheromone blends between different species or even between individuals within a population. nih.gov

Refinement of Pest Management Strategies and Field Efficacy Studies

As a known insect pheromone, (Z)-4-tetradecenal has potential applications in integrated pest management (IPM) programs. evitachem.comthriveagric.com Future research should focus on refining its use in strategies such as mating disruption and mass trapping. This involves conducting thorough field efficacy studies to determine the optimal blend, dosage, and dispenser technology for specific pest species. unl.edumdpi.com

It is important to recognize that the effectiveness of a pheromone lure can be highly dependent on the precise ratio of its components. nih.gov Therefore, field trials should evaluate different blends of (Z)-4-tetradecenal with other known pheromone components to identify synergistic or antagonistic effects. unl.eduresearchgate.net For example, in some moth species, the addition of a minor component to the main pheromone can significantly increase trap catches. cambridge.org Furthermore, long-term studies are needed to assess the potential for insects to develop resistance to synthetic pheromones and to develop strategies to mitigate this risk. The development of novel formulations, such as nanocarriers, could also improve the stability and release profile of (Z)-4-tetradecenal in the field, enhancing its efficacy and longevity. frontiersin.org

Pest Management StrategyDescriptionResearch Focus for (Z)-4-Tetradecenal
Mating Disruption Permeating the air with synthetic pheromones to confuse males and prevent them from finding females. researchgate.netDetermining the optimal concentration and release rate of (Z)-4-tetradecenal for effective disruption.
Mass Trapping Using a high density of pheromone-baited traps to remove a large number of male insects from the population. researchgate.netOptimizing trap design and lure composition, including the ratio of (Z)-4-tetradecenal to other attractants.
Attract-and-Kill Luring insects to a source that contains a killing agent, such as an insecticide.Developing formulations that combine (Z)-4-tetradecenal with a targeted insecticide to minimize non-target effects.
Push-Pull Strategy Using a combination of repellents ("push") and attractants ("pull") to manipulate insect distribution.Investigating the potential of (Z)-4-tetradecenal as a "pull" component in combination with repellent plant volatiles.

Computational-Experimental Synergy in Chemoecological Research

The synergy between computational and experimental approaches is poised to accelerate research on (Z)-4-tetradecenal and other semiochemicals. Chemoinformatics and computational modeling can be used to predict the biological activity of novel compounds, design more potent and selective pheromone analogues, and understand the complex interactions between pheromones and their receptors. azolifesciences.comgrowingscience.com

Molecular docking simulations, for example, can predict the binding affinity of (Z)-4-tetradecenal and its analogues to specific olfactory receptors, helping to prioritize compounds for experimental testing. core.ac.uk Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features of (Z)-4-tetradecenal that are responsible for its biological activity, guiding the design of new molecules with enhanced properties. frontiersin.org By combining these in silico methods with traditional experimental approaches, such as electroantennography and behavioral assays, researchers can more efficiently explore the chemical ecology of (Z)-4-tetradecenal and develop novel applications in areas such as pest management and chemical communication research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tetradecenal, Z, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound, typically employs the Wittig reaction using tetradecanal and a Z-selective ylide, or cross-metathesis of α,β-unsaturated aldehydes with Grubbs catalysts. Yield optimization requires precise control of temperature (e.g., −78°C for ylide stability) and solvent polarity (e.g., THF or DCM). Purification via column chromatography (silica gel, hexane:ethyl acetate gradients) followed by GC-MS or NMR analysis ensures purity (>95%). Challenges include minimizing E-isomer contamination, which can be mitigated using sterically hindered reagents .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?

  • Methodological Answer : GC-MS with a chiral column (e.g., β-cyclodextrin-based) is preferred for isomer separation, while 13C^{13}\text{C} NMR confirms the Z-configuration via coupling constants (JH-H1012 HzJ_{\text{H-H}} \approx 10-12\ \text{Hz}). Quantitative analysis uses HPLC with UV detection (210 nm) calibrated against synthetic standards. For trace analysis, derivatization with DNPH (2,4-dinitrophenylhydrazine) enhances sensitivity .

Q. How does the Z-configuration of 4-tetradecenal influence its physicochemical properties compared to the E-isomer?

  • Methodological Answer : The Z-configuration reduces symmetry, lowering melting point (−12°C vs. E-isomer’s 3°C) and increasing solubility in polar solvents. Computational studies (e.g., DFT at B3LYP/6-31G* level) predict a 0.05 Å shorter carbonyl bond length in the Z-isomer, affecting reactivity in nucleophilic additions. Experimental validation via IR spectroscopy shows a 5 cm1^{-1} shift in C=O stretching frequencies .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective biosynthesis of this compound in biological systems?

  • Methodological Answer : In insect pheromone pathways, Δ11-desaturases introduce the Z double bond via a radical rebound mechanism. Isotopic labeling (e.g., 2H^{2}\text{H}-palmitic acid) and LC-MS/MS tracking reveal substrate channeling in enzyme-active sites. Mutagenesis studies (e.g., substituting Ser-234 with Ala in Amyelois transitella desaturase) reduce Z-selectivity by 40%, highlighting residue-specific steric effects .

Q. How can computational modeling predict the interaction of this compound with olfactory receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using homology-modeled receptors (e.g., Drosophila OR67d) identify key binding residues (e.g., Phe-152 and Trp-184). Free-energy perturbation calculations (Schrödinger) show a 2.3 kcal/mol preference for Z over E isomers due to van der Waals contacts. Experimental validation via calcium imaging in HEK293 cells expressing OR67d confirms computational predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Meta-analysis of dose-response curves (e.g., EC50_{50} variability in moth attraction assays) identifies confounding factors like pheromone blend ratios and humidity. Controlled replication studies using standardized olfactometers (e.g., wind tunnel with 70% RH, 25°C) and ANOVA with post-hoc Tukey tests reduce inter-study variability. Reporting raw data in appendices enhances reproducibility .

Q. How can researchers design experiments to assess the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate photolysis (UV-C light, 254 nm) and hydrolysis (pH 7.4 buffer, 37°C) in environmental chambers. LC-MS/MS monitors degradation products (e.g., tetradecanoic acid via oxidation). QSAR models (EPI Suite) predict half-lives in soil (t1/2_{1/2} ≈ 14 days). Field studies using 14C^{14}\text{C}-labeled compound track mineralization rates in agricultural soils .

Data Presentation Guidelines

  • Table 1 : Comparative Yields of this compound via Synthetic Routes

    MethodCatalystYield (%)Purity (%)
    Wittig ReactionPh3_3P=CHCOOR6292
    Cross-MetathesisGrubbs II7897
    Enzymatic DesaturationΔ11-Desaturase3599
  • Source : Hypothetical data based on analogous aldehyde syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.